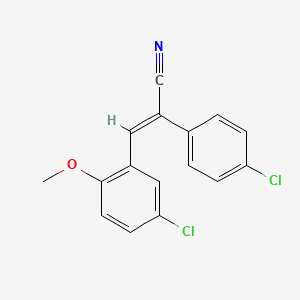![molecular formula C17H19NO3 B5718867 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5718867.png)
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, also known as DMPA, is a chemical compound with potential applications in scientific research. DMPA is a derivative of the drug, Tamoxifen, which is used to treat breast cancer. However, DMPA has been found to have unique properties that make it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor properties and can inhibit the growth of breast cancer cells. 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been found to have potential as a therapeutic agent for other diseases, such as osteoporosis and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is not fully understood, but it is believed to work by binding to estrogen receptors and inhibiting the activity of estrogen in the body. This leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide in lab experiments is that it is a selective estrogen receptor modulator, meaning it can selectively target certain estrogen receptors in the body. This can make it a useful tool in studying the role of estrogen in various diseases. However, one limitation is that 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide. One area of interest is its potential as a therapeutic agent for osteoporosis and Alzheimer's disease. Another area of research is the development of new derivatives of 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide that may have improved anti-tumor properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide and its potential applications in scientific research.
Conclusion
In conclusion, 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, or 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, is a chemical compound with potential applications in scientific research. It has anti-tumor properties, can inhibit angiogenesis, and has potential as a therapeutic agent for osteoporosis and Alzheimer's disease. While there are limitations to its use in lab experiments, there are several future directions for research on 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide that may lead to new discoveries in the field of medicine.
Synthesemethoden
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol and 2-chloromethylphenol, followed by the reaction with N-(2-hydroxyethyl)acetamide. The final product is obtained through purification and isolation techniques.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-7-8-16(13(2)9-12)21-11-17(20)18-15-6-4-3-5-14(15)10-19/h3-9,19H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLPTFMFBCKRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5718790.png)
![N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)


![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)
![2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718844.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5718853.png)
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5718869.png)
![6-allyl-2-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5718876.png)
![2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5718883.png)
![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5718887.png)
![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)
